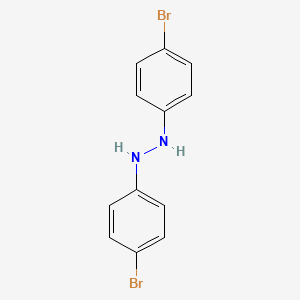

1,2-Bis(4-bromophenyl)hydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

19717-43-2 |

|---|---|

Molecular Formula |

C12H10Br2N2 |

Molecular Weight |

342.03 g/mol |

IUPAC Name |

1,2-bis(4-bromophenyl)hydrazine |

InChI |

InChI=1S/C12H10Br2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H |

InChI Key |

OXAFDXWMDZZORA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NNC2=CC=C(C=C2)Br)Br |

Canonical SMILES |

C1=CC(=CC=C1NNC2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Bis(4-bromophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-Bis(4-bromophenyl)hydrazine, a symmetrical diarylhydrazine derivative of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing from the readily available starting material, 4-bromoaniline. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow to facilitate a thorough understanding of the process.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The initial step involves the oxidative coupling of 4-bromoaniline to form the intermediate, 4,4'-dibromoazobenzene. This is followed by the reduction of the azo group (-N=N-) in the intermediate to the corresponding hydrazine (-NH-NH-) link, yielding the final product.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4,4'-Dibromoazobenzene

This protocol is adapted from a reported procedure for the oxidation of 4-bromoaniline.[1][2][3]

Materials:

-

4-Bromoaniline

-

Potassium permanganate (KMnO₄)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Basic alumina (200-300 mesh)

-

n-Hexane

-

Ethyl acetate

Procedure:

-

In a mortar, lightly grind equal amounts of potassium permanganate (5 g) and iron(II) sulfate heptahydrate (5 g) to obtain a homogeneous oxidant mixture.

-

In a 250 mL round-bottom flask, dissolve 4-bromoaniline (1.75 g, 10 mmol) in dichloromethane.

-

Add the prepared oxidant mixture (10.0 g) to the solution of 4-bromoaniline.

-

Reflux the mixture for 6 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite.

-

Wash the residue with dichloromethane (3 x 15 mL).

-

Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on basic alumina, eluting with a mixture of n-hexane and ethyl acetate (4:1).

-

Dry the purified product in a vacuum oven at 60°C for 6 hours to obtain 4,4'-dibromoazobenzene as an orange-red solid.

Step 2: Reduction of 4,4'-Dibromoazobenzene to this compound

Materials:

-

4,4'-Dibromoazobenzene

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, suspend 4,4'-dibromoazobenzene (1.0 g, 2.94 mmol) in ethanol.

-

Prepare a solution of sodium dithionite in water.

-

Add the aqueous sodium dithionite solution to the suspension of the azo compound with stirring.

-

The reaction progress can be monitored by the disappearance of the orange-red color of the azo compound.

-

Once the reaction is complete, the product, this compound, may precipitate from the solution.

-

Isolate the solid product by filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Dry the product under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical and Spectroscopic Data of 4,4'-Dibromoazobenzene

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Br₂N₂ | [5][6] |

| Molecular Weight | 340.01 g/mol | [5][6] |

| Appearance | Orange-red solid | [3] |

| Yield | 87% | [3] |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.80 (d, J = 8.68 Hz, 4H), 7.66 (d, J = 8.68 Hz, 4H) | [3] |

| UV-vis (in CH₂Cl₂) | λmax = 339 nm (trans-isomer), 442 nm (cis-isomer) | [2][7] |

Table 2: Predicted and Reported Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | |

| Molecular Weight | 342.03 g/mol | |

| Appearance | Expected to be a solid | |

| Melting Point | Data not available in the searched literature. | |

| Spectroscopic Data | Data not available in the searched literature. |

Reaction Mechanism

The reduction of the azo group to a hydrazine can proceed through various mechanisms depending on the reducing agent used. With sodium dithionite, the reaction is believed to involve the transfer of electrons to the nitrogen-nitrogen double bond, followed by protonation.

References

- 1. journals.bilpubgroup.com [journals.bilpubgroup.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.bilpubgroup.com [journals.bilpubgroup.com]

- 4. rsc.org [rsc.org]

- 5. 4,4'-Dibromoazobenzene | C12H8Br2N2 | CID 137099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azobenzene, 4,4'-dibromo- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

1,2-Bis(4-bromophenyl)hydrazine CAS number and identifier

An In-Depth Technical Guide to 1,2-Bis(4-bromophenyl)hydrazine

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical properties, proposed synthesis protocols, and potential applications for researchers, scientists, and drug development professionals.

Compound Identification and Properties

This compound is a symmetrical diarylhydrazine compound. Its primary identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 19717-43-2 | [1] |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | [1] |

| Molecular Weight | 342.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N,N'-Bis-(4-bromo-phenyl)-hydrazine | N/A |

| Melting Point | 123.4-125.1 °C | N/A |

| Boiling Point | 319.8 °C (Predicted) | N/A |

| Density | 1.813 g/cm³ (Predicted) | N/A |

Spectroscopic and Analytical Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | The spectrum would be characterized by signals in the aromatic region (approx. 6.8-7.5 ppm). Due to the symmetry of the molecule, the para-substituted phenyl rings would likely exhibit an AA'BB' system, appearing as two distinct doublets. A broad singlet corresponding to the two N-H protons would also be expected. |

| ¹³C NMR | The spectrum would show four signals for the aromatic carbons due to molecular symmetry: one for the bromine-substituted carbon, one for the nitrogen-substituted carbon, and two for the remaining CH carbons. |

| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would appear as a triplet of peaks at approximately m/z 340, 342, and 344 with a relative intensity ratio of roughly 1:2:1. |

| Infrared (IR) Spectroscopy | The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and a strong band for the C-Br stretching in the lower frequency region (around 500-600 cm⁻¹). |

Experimental Protocols: Proposed Synthesis

A specific, peer-reviewed synthesis protocol for this compound was not identified in the literature search. However, a plausible two-stage synthetic route can be proposed based on established organometallic and classical organic reactions. This involves the initial synthesis of the precursor, (4-bromophenyl)hydrazine, followed by a copper-catalyzed coupling reaction.

Stage 1: Synthesis of (4-bromophenyl)hydrazine Precursor

The precursor can be synthesized from 4-bromoaniline via a diazotization reaction followed by reduction.[2][3]

Methodology:

-

Diazotization: 4-bromoaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[3]

-

Reduction: The freshly prepared diazonium salt solution is then added to a reducing agent solution. A common method involves using sodium sulfite or stannous chloride in concentrated hydrochloric acid to reduce the diazonium salt to the desired (4-bromophenyl)hydrazine hydrochloride.[2]

-

Isolation: The resulting hydrazine salt is typically isolated by filtration and can be purified by recrystallization. The free base, (4-bromophenyl)hydrazine, can be obtained by treating the hydrochloride salt with a base.[4]

References

- 1. This compound | C12H10Br2N2 | CID 257923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 3. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure of 1,2-Bis(4-bromophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1,2-Bis(4-bromophenyl)hydrazine, a symmetrical diarylhydrazine of interest in various fields of chemical research. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related structures and established chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a halogenated aromatic organic compound. A summary of its key identifiers and computed physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | N,N'-Bis-(4-bromo-phenyl)-hydrazine, 4,4'-dibromo-1,2-diphenylhydrazine | Guidechem[1] |

| CAS Number | 19717-43-2 | ChemSrc[2], ChemBK[1] |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | PubChem[3] |

| Molecular Weight | 342.03 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC(=CC=C1NNC2=CC=C(C=C2)Br)Br | PubChem[3] |

| Predicted Density | 1.813±0.06 g/cm³ | ChemBK[1] |

Table 1: Chemical Identifiers and Physicochemical Properties of this compound.

Molecular Structure and Geometry

To provide an insight into the potential bond lengths and angles, data for a structurally related compound, (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine, which has been characterized by X-ray crystallography, can be considered.[4] While this molecule has a C=N-N=C core instead of a C-NH-NH-C linkage, the bond parameters of the bromophenyl moiety are likely to be comparable.

Note: The following diagram represents the logical connectivity of atoms in this compound and does not imply a specific conformation.

References

Spectroscopic and Physicochemical Data for 1,2-Bis(4-bromophenyl)hydrazine: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic and physicochemical properties of 1,2-Bis(4-bromophenyl)hydrazine. Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound could not be located.

However, to provide valuable related information, this document presents the available data for its logical precursor, (4-bromophenyl)hydrazine . This information can serve as a reference point for the synthesis and characterization of the target molecule.

Physicochemical Properties of this compound

While experimental spectra are not available, some basic physicochemical properties have been reported.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 342.03 g/mol | --INVALID-LINK-- |

| CAS Number | 19717-43-2 | --INVALID-LINK-- |

Spectroscopic Data for (4-bromophenyl)hydrazine

The following tables summarize the available spectroscopic data for the precursor, (4-bromophenyl)hydrazine.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Specific ¹H NMR peak assignments for (4-bromophenyl)hydrazine were not found in the searched literature.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Specific ¹³C NMR peak assignments for (4-bromophenyl)hydrazine were not found in the searched literature.

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available | - |

Specific IR absorption bands for (4-bromophenyl)hydrazine were not found in the searched literature.

Mass Spectrometry Data

| m/z | Interpretation |

| Data not available | - |

Specific mass spectrometry fragmentation data for (4-bromophenyl)hydrazine was not found in the searched literature.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available due to the absence of the data itself. However, a general workflow for the characterization of a synthesized organic compound is presented below.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological or mechanistic studies involving this compound, a signaling pathway diagram cannot be provided at this time. The logical relationship for its characterization is outlined in the experimental workflow diagram above.

A Technical Guide to the Solubility of 1,2-Bis(4-bromophenyl)hydrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. This technical guide addresses the solubility of 1,2-Bis(4-bromophenyl)hydrazine, a compound of interest in medicinal chemistry. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility in various organic solvents. It covers the theoretical principles of solubility, detailed experimental protocols, data presentation templates, and a logical workflow for solubility assessment.

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like this compound, solubility in organic solvents is governed by several factors:

-

"Like Dissolves Like": This principle suggests that solutes tend to dissolve in solvents with similar polarity. This compound, with its two bromophenyl groups, is a relatively non-polar molecule with some capacity for hydrogen bonding through the hydrazine moiety. Therefore, it is expected to have better solubility in moderately polar to non-polar organic solvents.

-

Intermolecular Forces: The energy required to break the crystal lattice of the solid solute and the intermolecular forces between solvent molecules must be overcome by the formation of new solute-solvent interactions.

-

Temperature: The solubility of most solids increases with temperature, as the dissolution process is often endothermic.

-

Molecular Structure: The size, shape, and functional groups of the solute molecule influence its interaction with solvent molecules.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining solubility is the shake-flask method, which measures the thermodynamic or equilibrium solubility.[1][2] This method involves equilibrating an excess amount of the solid compound with the solvent over a sufficient period to reach saturation.

This protocol outlines the steps to determine the equilibrium solubility of this compound in an organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid should be visually present throughout the experiment.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL or mol/L) = (Concentration of diluted sample) x (Dilution factor)

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions.

Table 1: Template for Reporting Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Ethanol | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | ||

| e.g., DMSO | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Ethanol | e.g., 37 | e.g., HPLC-UV | ||

| e.g., Acetone | e.g., 37 | e.g., HPLC-UV | ||

| e.g., DMSO | e.g., 37 | e.g., HPLC-UV |

Visualizing the Experimental Workflow

A diagram of the experimental workflow can provide a clear overview of the process for determining solubility.

References

An In-depth Technical Guide on the Thermodynamic Properties of 1,2-Bis(4-bromophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermodynamic properties of 1,2-Bis(4-bromophenyl)hydrazine. A thorough review of the existing scientific literature reveals a notable absence of experimentally determined thermodynamic data for this specific compound. Consequently, this document serves as a comprehensive methodological guide, outlining both established experimental protocols and robust computational approaches that can be employed to determine these crucial physicochemical parameters. The intended audience, including researchers, scientists, and professionals in drug development, will find detailed procedures for techniques such as bomb calorimetry and Differential Scanning Calorimetry/Thermogravimetric Analysis (DSC/TGA). Furthermore, a workflow for the computational prediction of thermodynamic properties via quantum chemical calculations is presented. This guide aims to equip researchers with the necessary knowledge to either conduct their own experimental investigations or to perform reliable in silico estimations of the thermodynamic properties of this compound and related compounds.

Introduction

This compound is a halogenated aromatic hydrazine derivative. The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in various chemical and biological systems. For professionals in drug development, these properties are critical in areas such as formulation, stability testing, and predicting metabolic pathways. Despite the importance of such data, there is currently a significant gap in the scientific literature regarding the experimentally determined thermodynamic properties of this compound.

This guide provides a structured approach to bridge this knowledge gap. It details the requisite experimental and computational methodologies for determining key thermodynamic parameters, including the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), standard entropy (S°), and heat capacity (Cp).

Quantitative Data Summary

As no direct experimental thermodynamic data for this compound is available, this section provides a template for how such data should be structured once obtained. For comparative purposes, a selection of thermodynamic properties for the parent compound, hydrazine, is included.

Table 1: Thermodynamic Properties of this compound (Hypothetical Data Structure)

| Thermodynamic Property | Symbol | Value (Units) | Method of Determination |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | To be determined | Bomb Calorimetry & Hess's Law / Computational |

| Standard Enthalpy of Formation (solid) | ΔHf°(s) | To be determined | Bomb Calorimetry & Hess's Law / Computational |

| Standard Gibbs Free Energy of Formation (gas) | ΔGf°(g) | To be determined | From ΔHf° and S° / Computational |

| Standard Gibbs Free Energy of Formation (solid) | ΔGf°(s) | To be determined | From ΔHf° and S° / Computational |

| Standard Molar Entropy (gas) | S°(g) | To be determined | Statistical Mechanics / Computational |

| Standard Molar Entropy (solid) | S°(s) | To be determined | Heat Capacity Measurements / Computational |

| Heat Capacity (solid) | Cp(s) | To be determined | Differential Scanning Calorimetry (DSC) |

Table 2: Selected Thermodynamic Properties of Hydrazine (N₂H₄) for Reference

| Thermodynamic Property | Symbol | Value (kJ/mol at 298.15 K) |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | 97.42 ± 0.47 |

| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | 50.63 |

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key thermodynamic properties of a solid organic compound like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a sample holder within the bomb. A fuse wire of known length and mass is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Corrections and Calculation: The total heat released is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Thermal Analysis using DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and heat capacity of a substance.[1][2]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., aluminum). An empty pan is used as a reference.

-

TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument measures the change in mass of the sample as a function of temperature. This provides information on thermal decomposition temperatures and the presence of volatile components.

-

DSC Analysis for Heat Capacity: To measure heat capacity, three scans are performed: a baseline scan with empty pans, a scan with a sapphire standard of known heat capacity, and a scan with the sample. By comparing the heat flow required to heat the sample and the standard, the heat capacity of the sample can be determined as a function of temperature.

Computational Workflow

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties.[3][4] High-level quantum chemical calculations can yield accurate estimates of enthalpies of formation and other thermodynamic quantities.

Workflow for Computational Prediction:

-

Geometry Optimization: The 3D structure of the this compound molecule is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K can be calculated using the atomization method. This involves calculating the total electronic energy of the molecule and subtracting the sum of the electronic energies of the constituent atoms in their standard states, and then adding the thermal correction to the enthalpy. More accurate results can be obtained using high-level composite methods like G4 or CBS-QB3.[4]

-

Gibbs Free Energy Calculation: The Gibbs free energy of formation is calculated from the enthalpy of formation and the standard entropy, which is also obtained from the frequency calculation.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships described in this guide.

Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

Caption: Workflow for thermal analysis using TGA and DSC to determine thermal stability and heat capacity.

Caption: Computational workflow for predicting thermodynamic properties via quantum chemical calculations.

References

- 1. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]

Potential Derivatives of 1,2-Bis(4-bromophenyl)hydrazine: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthetic Routes, Biological Activities, and Experimental Protocols for Novel Heterocyclic Derivatives

This technical guide provides a comprehensive overview of the potential derivatives of 1,2-Bis(4-bromophenyl)hydrazine, with a focus on their synthesis, potential biological activities, and the experimental methodologies required for their investigation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring novel chemical entities with therapeutic potential.

Introduction: The Potential of this compound as a Scaffold

This compound is a symmetrical diarylhydrazine molecule that presents a unique scaffold for the synthesis of a variety of derivatives. The presence of two phenyl rings substituted with bromine atoms, along with the reactive N-N bond of the hydrazine moiety, offers multiple sites for chemical modification. The bromine atoms can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The hydrazine core is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are known to exhibit a broad spectrum of biological activities.

Hydrazine derivatives, in general, are recognized for their significant pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. The incorporation of the this compound moiety into heterocyclic systems, such as triazoles, pyrazoles, or oxadiazoles, is a promising strategy for the development of novel therapeutic agents. This guide will focus on a representative class of potential derivatives: bis-1,2,4-triazoles, and will provide a detailed exploration of their synthesis, biological evaluation, and relevant experimental protocols.

Synthetic Pathways to Novel Derivatives

While direct derivatization of this compound is not extensively reported, its structure makes it an ideal precursor for the synthesis of various heterocyclic compounds. A plausible and synthetically valuable route is the transformation of the hydrazine moiety into more complex heterocyclic systems. One such promising avenue is the synthesis of bis-1,2,4-triazole derivatives.

Proposed Synthesis of a Bis-1,2,4-triazole Derivative

A feasible synthetic strategy to obtain a bis-1,2,4-triazole derivative from this compound involves a cyclization reaction with a suitable one-carbon synthon, such as triethyl orthoformate, in the presence of an acid catalyst. This reaction would lead to the formation of a bis-triazole ring system, where each nitrogen atom of the original hydrazine is incorporated into a triazole ring.

Below is a DOT script for a diagram illustrating this proposed synthetic workflow.

Caption: Proposed synthesis of a bis-1,2,4-triazole derivative.

Potential Biological Activities

Derivatives of this compound, particularly those incorporating heterocyclic moieties like 1,2,4-triazoles, are anticipated to exhibit a range of biological activities. The existing literature on related hydrazine and triazole compounds suggests potential applications in oncology and infectious diseases.

Anticancer Activity

Many 1,2,4-triazole derivatives have demonstrated significant anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival, disruption of the cell cycle, and induction of apoptosis. The bromophenyl moieties in the proposed derivatives could further enhance their activity, as halogenated compounds often exhibit increased lipophilicity and improved binding to biological targets.

Antimicrobial Activity

The 1,2,4-triazole nucleus is a common feature in many antimicrobial agents. The potential derivatives of this compound could possess activity against a spectrum of pathogenic bacteria and fungi. The mechanism of action for such compounds often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis.

Quantitative Data on Related Compounds

To provide a perspective on the potential potency of derivatives of this compound, the following tables summarize the biological activities of structurally related bis-1,2,4-triazole and other triazole derivatives as reported in the literature.

Table 1: Anticancer Activity of Representative Triazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bis-1,2,4-triazole derivative | HCT-116 (Colon) | 1.09 ± 0.17 | [1] |

| 1,2,4-Triazole derivative | PC3 (Prostate) | 6.43 | [2] |

| 1,2,4-Triazole derivative | Hela (Cervical) | 5.6 | [2] |

| 1,2,4-Triazole derivative | A549 (Lung) | 21.1 | [2] |

| Indole-based 1,2,4-triazole | HeLa (Cervical) | 0.083 (83 nM) | [3] |

Table 2: Antimicrobial Activity of Representative Triazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Bis-1,2,4-triazole derivative | Bacillus proteus | 0.5 | [4] |

| Fused 1,2,4-triazole derivative | E. coli | 3.125 | [4] |

| Fused 1,2,4-triazole derivative | P. aeruginosa | 3.125 | [4] |

| 1,2,4-Triazole-pyrimidine hybrid | MRSA | 0.43 | [4] |

| Bis-1,2,4-triazolium derivative | MRSA | 4-16 | [5] |

Experimental Protocols

This section provides a detailed, albeit representative, experimental protocol for the synthesis of a potential bis-1,2,4-triazole derivative from this compound. This protocol is based on established methods for the synthesis of 1,2,4-triazoles from hydrazines.[6]

Synthesis of 1,1'-Bis(4-bromophenyl)-1H,1'H-bi(1,2,4-triazole)

Materials:

-

This compound

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous acetonitrile

-

Methanol

-

Dichloromethane

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator)

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL), add triethyl orthoformate (3.0 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

-

The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure bis-1,2,4-triazole derivative.

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Mechanism of Action: A Signaling Pathway Perspective

The anticancer activity of triazole derivatives can be attributed to their interaction with various cellular signaling pathways that are crucial for cancer cell growth and survival. One of the key mechanisms reported for some triazole-based anticancer agents is the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] Other potential targets include receptor tyrosine kinases like EGFR and downstream signaling molecules such as BRAF.[7]

The following DOT script generates a diagram representing a simplified signaling pathway that could be targeted by potential anticancer derivatives of this compound.

References

- 1. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of 1,2-Bis(4-bromophenyl)hydrazine with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 1,2-Bis(4-bromophenyl)hydrazine with aldehydes. Due to a lack of extensive direct studies on this specific hydrazine, this guide draws upon established principles of hydrazine chemistry and data from closely related analogs, primarily other 1,2-diarylhydrazines, to predict and detail its reactivity profile, experimental protocols, and potential applications in drug development.

Core Reactivity: Hydrazone Formation

The primary reaction between this compound and aldehydes is a condensation reaction that results in the formation of a hydrazone. This reaction is a cornerstone of carbonyl chemistry and proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atoms of the hydrazine act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

The general reaction can be depicted as follows:

The reaction rate and yield can be influenced by several factors, including the nature of the aldehyde (aliphatic vs. aromatic), the presence of catalysts (typically acidic), the solvent system, and the reaction temperature.

Experimental Protocols

General Procedure for the Synthesis of 1,2-Diarylhydrazones:

A solution of the 1,2-diarylhydrazine (1.0 equivalent) in a suitable solvent, such as ethanol or toluene, is treated with the desired aldehyde (1.0-1.2 equivalents). A catalytic amount of a weak acid, such as acetic acid, may be added to facilitate the reaction. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture) to afford the pure hydrazone.

Example with a Related Compound:

The reaction of 1,2-dibenzylhydrazine with various aromatic aldehydes has been reported to proceed in high yield when refluxed in toluene. This suggests that similar conditions could be effective for this compound.

Quantitative Data

Quantitative data, such as reaction yields and times, for the reaction of this compound with various aldehydes are not well-documented. However, based on the reactivity of similar hydrazines, high yields (typically >80%) can be expected, especially with aromatic aldehydes. Reaction times can vary from a few hours to overnight, depending on the specific reactants and conditions.

For a closely related compound, (E)-1-(4-bromophenyl)-2-(4-methylbenzylidene)hydrazine, a 72% yield has been reported.

Table 1: Expected Reactivity and Yields with Various Aldehydes (Predicted)

| Aldehyde Type | Substituent Effects on Aldehyde | Expected Reactivity | Predicted Yield Range |

| Aromatic | Electron-withdrawing groups | High | 80-95% |

| Aromatic | Electron-donating groups | Moderate to High | 70-90% |

| Aliphatic | Unsubstituted | Moderate | 60-80% |

| Aliphatic | Sterically hindered | Low to Moderate | 40-70% |

Spectroscopic Characterization

The products of the reaction between this compound and aldehydes can be characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Expected NMR Data:

-

¹H NMR: The formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the methine proton (R-CH=N) in the downfield region of the spectrum (typically δ 7.5-8.5 ppm). The aromatic protons of the 4-bromophenyl groups would appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon of the C=N bond is expected to resonate in the range of δ 140-160 ppm. The carbons of the 4-bromophenyl rings will show signals in the aromatic region, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

Expected IR Data:

-

The IR spectrum of the resulting hydrazone would show a characteristic absorption band for the C=N stretching vibration in the region of 1600-1650 cm⁻¹. The N-H stretching vibration of the starting hydrazine (around 3300 cm⁻¹) would be absent in the product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for hydrazone formation and a typical experimental workflow.

An In-depth Technical Guide to 1,2-Bis(4-bromophenyl)hydrazine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-bromophenyl)hydrazine is a symmetrical diarylhydrazine compound characterized by the presence of two 4-bromophenyl substituents attached to the nitrogen atoms of a hydrazine core. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a discussion of its potential applications in research and drug development, based on the known reactivity of related hydrazine derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this paper aims to serve as a valuable resource by consolidating available information and providing a framework for its further investigation.

Chemical and Physical Properties

This compound is a molecule of significant interest in synthetic chemistry due to its structural features. The presence of two bromine atoms offers potential for further functionalization through cross-coupling reactions, while the hydrazine linkage is a versatile functional group for the synthesis of various heterocyclic compounds. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19717-43-2 | [1] |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | [2][3][4][5] |

| Molecular Weight | 342.03 g/mol | [2][3][4][5] |

| Canonical SMILES | C1=CC(=CC=C1NNC2=CC=C(C=C2)Br)Br | [5] |

| InChI | InChI=1S/C12H10Br2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H | [5] |

| Predicted pKa | 1.70 ± 0.70 | [5] |

| Predicted Flash Point | 147.2 °C | [4] |

| Predicted Density | 1.813 ± 0.06 g/cm³ | [3] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be inferred from general methods for the preparation of symmetrical 1,2-diarylhydrazines. A common approach involves the reduction of the corresponding azo compound, which in turn can be synthesized from 4-bromoaniline.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. This pathway is based on established chemical transformations.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, generalized procedures for the synthesis of the precursor, 4-bromophenylhydrazine, which could be adapted for the synthesis of the target molecule.

Synthesis of 4-Bromophenylhydrazine from 4-Bromoaniline

This procedure involves the diazotization of 4-bromoaniline followed by reduction.

-

Step 1: Diazotization

-

Dissolve 4-bromoaniline in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C with constant stirring.

-

The reaction is typically complete within 1 to 1.5 hours, resulting in the formation of the diazonium salt solution.[6]

-

-

Step 2: Reduction

-

To the freshly prepared diazonium salt solution, add a reducing agent such as a solution of sodium sulfite or stannous chloride in concentrated hydrochloric acid, while keeping the temperature low.

-

Alternatively, zinc powder and concentrated hydrochloric acid can be used for the reduction, with the temperature maintained between 15-20 °C.[6]

-

After the reduction is complete, the resulting 4-bromophenylhydrazine can be isolated.

-

-

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water or ethanol.[6]

-

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons would appear as two sets of doublets in the aromatic region (approx. 6.8-7.5 ppm) due to the para-substitution pattern. - A broad singlet for the N-H protons, the chemical shift of which would be dependent on the solvent and concentration. |

| ¹³C NMR | - Four distinct signals in the aromatic region corresponding to the four different types of carbon atoms in the bromophenyl ring. - The carbon attached to the bromine would be expected at a characteristic chemical shift. |

| IR Spectroscopy | - N-H stretching vibrations in the region of 3200-3400 cm⁻¹. - Aromatic C-H stretching vibrations just above 3000 cm⁻¹. - C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. - A strong C-Br stretching vibration in the fingerprint region (typically below 800 cm⁻¹). |

| Mass Spectrometry | - The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The M, M+2, and M+4 peaks would be observed in an approximate ratio of 1:2:1. |

Potential Applications in Research and Drug Development

While direct biological activity of this compound has not been widely reported, its chemical structure suggests several potential applications, particularly as a scaffold in medicinal chemistry and as an intermediate in organic synthesis.

Precursor for Heterocyclic Synthesis

Hydrazine derivatives are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The 1,2-diarylhydrazine moiety can be used to construct ring systems such as pyrazoles, pyridazines, and indoles.

Caption: Potential synthetic routes to heterocyclic compounds.

Role in the Development of Bioactive Molecules

The "bis(4-bromophenyl)" structural motif is present in molecules with known biological activity. For instance, a derivative, 3-((5,6-Bis(4-bromophenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, has been investigated as a G-protein-coupled receptor 84 (GPR84) antagonist.[7] GPR84 is a receptor implicated in inflammatory responses, making its antagonists potential therapeutic agents for inflammatory diseases. This suggests that this compound could serve as a valuable starting material for the synthesis of novel GPR84 antagonists and other bioactive compounds.

Conclusion

This compound is a chemical compound with significant potential for applications in synthetic and medicinal chemistry. While comprehensive experimental data for this specific molecule is sparse, this technical guide has provided a summary of its known properties, a plausible synthetic pathway, and an overview of its potential applications based on the reactivity of its functional groups and the biological activity of its derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. chemsigma.com [chemsigma.com]

- 2. This compound | C12H10Br2N2 | CID 257923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | CAS#:19717-43-2 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1,2-Bis(4-bromophenyl)hydrazine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 1,2-Bis(4-bromophenyl)hydrazine. While the initial synthesis is attributed to the late 19th century, detailed historical documentation remains sparse. This guide consolidates available information on its synthesis, physicochemical properties, and potential applications, with a focus on its role as a precursor in the development of novel chemical entities.

Introduction

This compound, a symmetrical diarylhydrazine, is a chemical compound that has garnered interest primarily as a synthetic intermediate. Its structure, featuring two brominated phenyl rings linked by a hydrazine bridge, offers multiple reactive sites for the construction of more complex molecules. This guide delves into the historical context of its discovery, its physicochemical characteristics, and methodologies for its preparation.

Discovery and History

The discovery of this compound is rooted in the extensive exploration of aromatic hydrazine chemistry in the late 19th century. While a definitive seminal publication detailing its first synthesis has proven elusive in modern databases, the work of German chemist P. Jacobson in the 1890s on the reactions of bromine with phenylhydrazine laid the groundwork for the synthesis of such halogenated diarylhydrazines. The primary method for the synthesis of arylhydrazines during this era was the Fischer phenylhydrazine synthesis, developed by Emil Fischer in 1875[1]. This reaction, involving the reduction of diazonium salts, became a standard industrial method for producing arylhydrazines.

It is highly probable that this compound was first synthesized through the oxidation or self-coupling of its precursor, 4-bromophenylhydrazine, a compound readily accessible via the Fischer synthesis from 4-bromoaniline.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₁₂H₁₀Br₂N₂. Its molecular structure imparts specific physical and chemical properties that are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | [2] |

| Molecular Weight | 342.03 g/mol | [3] |

| CAS Number | 19717-43-2 | [3] |

| Appearance | Solid (predicted) | |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=CC(=CC=C1NNC2=CC=C(C=C2)Br)Br | [3] |

| InChI Key | OXAFDXWMDZZORA-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from 4-bromoaniline. The following sections detail the probable synthetic pathway, drawing from established methods for the preparation of related hydrazine compounds.

Synthesis of the Precursor: 4-Bromophenylhydrazine

The precursor, 4-bromophenylhydrazine, is synthesized from 4-bromoaniline via a diazotization reaction followed by reduction. This is a well-established procedure.

Experimental Protocol: Synthesis of 4-Bromophenylhydrazine Hydrochloride

-

Diazotization: 4-bromoaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C to form the 4-bromobenzenediazonium chloride solution.

-

Reduction: The freshly prepared diazonium salt solution is then reduced. A common method involves the use of a reducing agent such as zinc powder in the presence of hydrochloric acid. The reaction is typically carried out at a controlled temperature (e.g., 15-20°C).

-

Work-up and Isolation: After the reduction is complete, the reaction mixture is basified, and the crude 4-bromophenylhydrazine is extracted. Purification can be achieved by recrystallization. To obtain the hydrochloride salt, the purified free base is dissolved in an appropriate solvent and treated with hydrochloric acid.

Synthesis of this compound

The formation of the symmetrical 1,2-diarylhydrazine from the corresponding arylhydrazine can be achieved through controlled oxidation.

Proposed Experimental Protocol: Oxidation of 4-Bromophenylhydrazine

-

Reaction Setup: 4-Bromophenylhydrazine is dissolved in a suitable organic solvent (e.g., ethanol, acetic acid).

-

Oxidation: A mild oxidizing agent is added portion-wise to the solution at a controlled temperature. Potential oxidizing agents could include air (catalyzed), hydrogen peroxide, or a metal oxide. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion of the reaction, the product, this compound, would be isolated by filtration or extraction. Purification would likely be achieved through recrystallization from an appropriate solvent system to yield the final product.

Logical Workflow for Synthesis

The logical progression from the starting material to the final product is illustrated in the following diagram.

Caption: Synthetic pathway from 4-bromoaniline to this compound.

Applications in Research and Development

While specific, large-scale industrial applications of this compound are not widely documented, its structural motifs are of interest in medicinal chemistry and materials science. Hydrazine and its derivatives are known to be important precursors for a variety of heterocyclic compounds with diverse biological activities[4][5].

Derivatives of 1,2,4-triazine, which can be synthesized from hydrazine precursors, have shown a broad spectrum of biological activities, including antifungal, anti-HIV, anticancer, and anti-inflammatory properties[6]. The presence of the bromine atoms on the phenyl rings of this compound provides convenient handles for further functionalization via cross-coupling reactions, opening avenues for the synthesis of complex molecules for drug discovery programs.

Conclusion

This compound is a chemical compound with historical roots in the foundational period of organic chemistry. While the specifics of its initial discovery are not well-documented, its synthesis follows logical and established chemical principles. The compound remains a molecule of interest for synthetic chemists, particularly as a building block for creating novel heterocyclic structures with potential applications in medicinal chemistry and materials science. Further research into its reactivity and the biological activities of its derivatives could unveil new opportunities for this historical compound in modern scientific endeavors.

References

- 1. P. Jacobson: Berichte der Deutschen Chemischen Gesellschaft I-II. (Eigenthum der Deutschen Chemischen Gesellschaft, 1907) - antikvarium.hu [antikvarium.hu]

- 2. This compound | C12H10Br2N2 | CID 257923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 19717-43-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. ijpsr.info [ijpsr.info]

1,2-Bis(4-bromophenyl)hydrazine: A Technical Overview of Physical Appearance and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the known physical and chemical properties of 1,2-Bis(4-bromophenyl)hydrazine, with a focus on its physical appearance and stability. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data for its unsubstituted analog, 1,2-diphenylhydrazine, to provide a contextual understanding of its potential characteristics.

Physical and Chemical Properties

There is a notable scarcity of experimentally determined physical and chemical data for this compound in publicly accessible literature. The available information is summarized below. For comparative purposes, a more detailed set of properties for the well-characterized analog, 1,2-diphenylhydrazine, is also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | [1] |

| Molecular Weight | 342.03 g/mol | [2] |

| CAS Number | 19717-43-2 | [2] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Table 2: Physicochemical Properties of 1,2-Diphenylhydrazine (Hydrazobenzene) for Comparison

| Property | Value | Source |

| Appearance | White crystalline solid, turns yellow then red on exposure to air. | [3][4] |

| Melting Point | 123-126 °C | [4][5][6] |

| Boiling Point | 309 °C | [6] |

| Solubility | Soluble in ethanol; insoluble in water. | [4][5][7] |

| Vapor Pressure | 2.6 x 10⁻⁵ mmHg at 25 °C | [4] |

Stability and Handling

General Stability Profile:

1,2-diarylhydrazines are known to be sensitive to oxidation.[4][5] Exposure to air can lead to the formation of the corresponding azo compound. The presence of electron-withdrawing bromine atoms on the phenyl rings of this compound may influence its susceptibility to oxidation compared to the unsubstituted analog.

Key Stability Factors and Incompatibilities:

-

Air/Oxygen: Prone to oxidation in the presence of air.[4][5] Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for sensitive applications and long-term storage.

-

Light: As with many hydrazine derivatives, protection from light is advisable to prevent degradation.

-

Acids: Decomposes in acid solutions.[4][5] Strong acids should be avoided.

-

Strong Oxidizing Agents: Incompatible with strong oxidizing agents.[4][5]

-

Heat: While a specific decomposition temperature is not known, elevated temperatures are likely to promote degradation.

The following diagram illustrates the key factors influencing the stability of 1,2-diarylhydrazines, which is expected to be applicable to this compound.

Caption: Factors influencing the stability of this compound.

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and stability assessment of this compound are not well-documented in readily available literature. However, general methods for the preparation of related diarylhydrazines can be adapted.

General Synthesis Approach

The synthesis of 1,2-diarylhydrazines can often be achieved through the reduction of the corresponding azo compounds or via nucleophilic aromatic substitution reactions involving arylhydrazines and activated aryl halides.[8] A potential route to this compound could involve the coupling of two 4-bromophenylhydrazine molecules or the reduction of 4,4'-dibromoazobenzene.

General Purification Protocol (based on 1,2-diphenylhydrazine)

Purification of 1,2-diarylhydrazines often involves recrystallization from a suitable organic solvent, such as ethanol, under an inert atmosphere to prevent oxidation.[5] The use of a small amount of a reducing agent, like ammonium sulfide or sulfurous acid, during recrystallization can help to prevent the formation of the corresponding azo compound.[5]

Illustrative Workflow for Purification:

Caption: A general workflow for the purification of 1,2-diarylhydrazines.

Stability Assessment

The stability of this compound can be assessed using standard analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To monitor the appearance of degradation products over time under various stress conditions (e.g., exposure to light, air, elevated temperature).

-

Mass Spectrometry (MS): To identify the structure of any degradation products. High-resolution mass spectrometry (HRMS) can be particularly useful for confirming the elemental composition of both the parent compound and its degradants.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe changes in the chemical structure of the compound upon degradation.

Conclusion

While specific experimental data for this compound is limited, an understanding of its physical appearance and stability can be inferred from the properties of its close analog, 1,2-diphenylhydrazine, and the general reactivity of diarylhydrazines. It is anticipated to be a solid that is sensitive to air, light, and strong acids, necessitating careful handling and storage under inert conditions to maintain its integrity. Further experimental investigation is required to fully characterize this compound and establish detailed stability profiles and handling protocols.

References

- 1. This compound | C12H10Br2N2 | CID 257923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 1,2-Diphenylhydrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 1,2-Diphenylhydrazine CAS#: 122-66-7 [m.chemicalbook.com]

- 5. 1,2-Diphenylhydrazine | 122-66-7 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Table 4-2, Physical and Chemical Properties of 1,2-Diphenylhydrazine - Toxicological Profile for 1,2-Diphenylhydrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | 19717-43-2 | Benchchem [benchchem.com]

In-Depth Technical Guide on the Safety and Handling of 1,2-Bis(4-bromophenyl)hydrazine

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 1,2-Bis(4-bromophenyl)hydrazine. Due to the limited availability of specific safety data for this compound, this guide extrapolates information from related compounds, such as 4-bromophenylhydrazine hydrochloride and general knowledge of brominated aromatic compounds and hydrazines.

Compound Identification and Properties

| Property | Data | Source |

| Molecular Formula | C12H10Br2N2 | [1] |

| Molecular Weight | 342.03 g/mol | [1] |

| CAS Number | 19717-43-2 | [1] |

| Melting Point | 123-125 °C | [2] |

| Appearance | Solid (likely a powder) | Inferred |

| Solubility | Likely insoluble in water, soluble in organic solvents | Inferred |

Hazard Identification and Toxicological Profile

Specific toxicological data for this compound is not available. The hazard assessment is therefore based on the known risks associated with its structural components: brominated aromatic compounds and the hydrazine functional group.

General Hazards of Structurally Related Compounds:

| Hazard Class | Description |

| Brominated Aromatic Compounds | These compounds can be persistent in the environment and may bioaccumulate.[3][4][5] Some brominated flame retardants have shown low acute toxicity, but long-term exposure can lead to health effects.[6] During combustion, they can form toxic by-products like polybrominated dibenzodioxins and dibenzofurans.[3] Chronic exposure in animal studies has been linked to adverse effects on the liver and nervous system.[6] |

| Hydrazine Derivatives | Hydrazine and its derivatives are a class of chemicals with various industrial and medical applications.[7] Many hydrazine compounds are known to be toxic and can affect multiple organ systems, including the neurological, hematological, pulmonary, dermatologic, and hepatic systems.[7] Some hydrazines are also considered potential carcinogens. While the toxicity of diarylhydrazines is generally lower than that of hydrazine itself, caution is still warranted. |

| 4-Bromophenylhydrazine HCl | The hydrochloride salt of the related compound, 4-bromophenylhydrazine, is classified as causing severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled. This suggests that this compound may also be a significant irritant and potentially corrosive. |

Experimental Protocols: Safe Handling Procedures

Given the potential hazards, a stringent protocol should be followed when handling this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

3.2. Engineering Controls

-

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

3.3. Handling and Storage

-

Handling:

-

Avoid generating dust. Use techniques such as gentle scooping or weighing on a tared container within the fume hood.

-

Avoid contact with skin and eyes.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

3.4. Disposal

-

Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Visual Guides for Safety and Handling

To further aid in the safe handling of this compound, the following diagrams illustrate key information.

References

- 1. This compound | 19717-43-2 | Benchchem [benchchem.com]

- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 3. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]

- 4. sunstreamglobal.com [sunstreamglobal.com]

- 5. All news - ECHA [echa.europa.eu]

- 6. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 1,2-Bis(4-bromophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(4-bromophenyl)hydrazine, a symmetrical diarylhydrazine derivative. The document details its commercial availability, physicochemical properties, and insights into its synthesis, compiled for researchers and professionals in drug development and organic synthesis.

Commercial Availability

This compound (CAS No. 19717-43-2) is available as a research chemical from various specialized suppliers. While not as commonly stocked as its mono-substituted counterpart, (4-bromophenyl)hydrazine, it can be procured in quantities suitable for laboratory and research applications.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Availability |

| BLD Pharm | BD01221556 | Not specified | Inquire |

| Chemsigma | 2427471 | Not specified | Inquire |

| CookeChem | --- | 95% | Inquire |

| CymitQuimica | IN-DA002AN2 | 95% | Inquire |

| Benchchem | B178648 | Not specified | Inquire |

Physicochemical Properties

This compound is a solid at room temperature. Its structure, featuring two bromophenyl groups attached to a hydrazine linker, imparts specific chemical characteristics relevant to its use in synthesis and potential biological applications.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 19717-43-2 | PubChem[1] |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | PubChem[1] |

| Molecular Weight | 342.03 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | --- |

Synthesis

The synthesis of symmetrical diarylhydrazines can often be achieved through the coupling of the corresponding aryl precursors. A plausible synthetic route could involve the oxidation of a 4-bromoaniline derivative or a related nitrogen-containing precursor. The logical workflow for such a synthesis is outlined below.

Caption: Plausible synthetic workflow for this compound.

Potential Applications and Research Directions

While specific biological activities or signaling pathway involvements for this compound are not extensively documented, the broader class of hydrazine derivatives is known for a wide range of biological activities.[5] Hydrazones, which can be synthesized from hydrazines, are known to possess anticonvulsant, antimicrobial, and antitumor properties.[6]

The structure of this compound makes it a candidate for investigation in several areas:

-

Precursor in Heterocyclic Synthesis: The hydrazine moiety is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals.[7][8]

-

Ligand in Coordination Chemistry: The nitrogen atoms can act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel metal complexes with catalytic or material science applications.

-

Fragment in Drug Discovery: The bromophenyl groups offer sites for further functionalization, allowing for the generation of a library of derivatives for screening in drug discovery programs.

The logical relationship for exploring the utility of this compound is depicted in the following diagram.

Caption: Workflow for exploring applications of this compound.

Conclusion

This compound is a commercially available symmetrical diarylhydrazine with potential for applications in organic synthesis and medicinal chemistry. While detailed experimental data and specific biological activities are yet to be extensively reported, its structural features suggest it as a valuable starting material for the synthesis of novel heterocyclic compounds and other functional molecules. Further research into the synthesis and applications of this compound is warranted to fully explore its scientific potential.

References

- 1. This compound | C12H10Br2N2 | CID 257923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 3. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]

- 5. Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sciforum.net [sciforum.net]

Methodological & Application

Application Notes and Protocols: 1,2-Bis(4-bromophenyl)hydrazine in Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,2-bis(4-bromophenyl)hydrazine and its more common precursor, 4-bromophenylhydrazine, as reagents in the Fischer indole synthesis for the preparation of brominated indole derivatives. These compounds are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals.[1][2][3] The use of substituted phenylhydrazines, such as 4-bromophenylhydrazine, allows for the introduction of various functionalities onto the indole ring system. The resulting brominated indoles are of significant interest due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5] This document outlines the synthesis of 5-bromo-2-(4-bromophenyl)-1H-indole, a di-brominated indole derivative, which can be theoretically synthesized from this compound or more practically from 4-bromophenylhydrazine and 4-bromoacetophenone. This compound serves as a key intermediate for the development of novel therapeutic agents.[6]

Reagent Overview: this compound vs. 4-Bromophenylhydrazine

While this compound is the specified reagent, it is important to note that the more commonly utilized reagent in Fischer indole synthesis to achieve the target structure is 4-bromophenylhydrazine . The reaction of a symmetrical 1,2-diarylhydrazine in a classical Fischer indole synthesis is not well-documented and may lead to complex product mixtures. Therefore, the protocols provided are based on the reaction of 4-bromophenylhydrazine with a suitable carbonyl compound. The resulting indole possesses bromine atoms on both the benzene ring of the indole core and the phenyl substituent at the 2-position.

Key Applications of Brominated Indoles

Brominated indoles are versatile building blocks in medicinal chemistry and materials science. Their applications include:

-

Anticancer Agents: Many brominated indole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[5]

-

Antibacterial Agents: The indole scaffold is present in many antimicrobial compounds, and bromination can enhance this activity.[7]

-

Serotonin Receptor Ligands: The indole nucleus is a core component of serotonin, and its derivatives are often investigated as ligands for serotonin receptors, which are targets for a range of neurological disorders.

-

Enzyme Inhibitors: Brominated indoles have been explored as inhibitors for various enzymes implicated in disease pathways.

Data Presentation: Synthesis of Brominated Indoles

The following table summarizes typical reaction conditions and yields for the synthesis of brominated indoles via the Fischer indole synthesis, based on literature precedents for similar compounds.

| Hydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-Bromophenylhydrazine | Ethyl pyruvate | Polyphosphoric acid | 120 | 0.5 | Ethyl 5-bromo-1H-indole-2-carboxylate | Not specified | [7] |